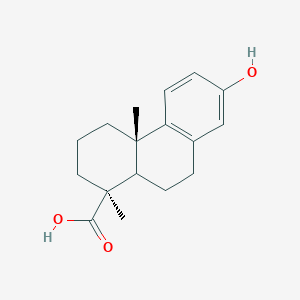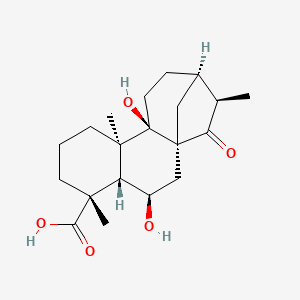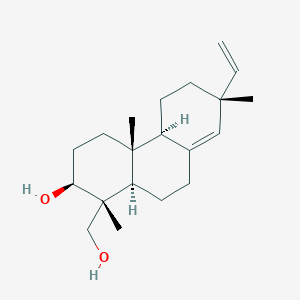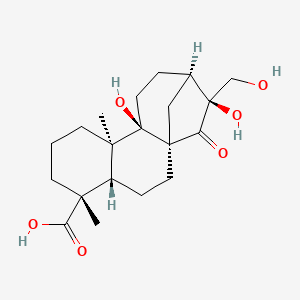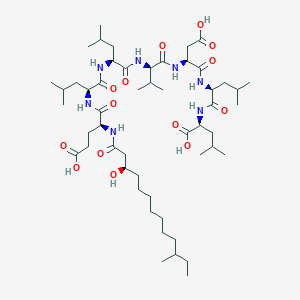
Gageostatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gageostatin A is a natural product found in Bacillus with data available.
Aplicaciones Científicas De Investigación
Myostatin in Muscle and Disease Management
Myostatin, a member of the TGF-beta family, is a key regulator of skeletal muscle growth. Its inhibition or deficiency has been a focal point of research due to its potential therapeutic applications. Myostatin-null mice display increased muscle mass, improved muscle regeneration, and reduced fat accumulation. These findings underscore the potential of myostatin inhibition in treating muscle degeneration and obesity-related conditions (Mcpherron & Lee, 2002). Similarly, myostatin blockade in dystrophic mice led to increased muscle mass and strength, reduced muscle degeneration, and decreased serum creatine kinase levels, suggesting its viability as a therapeutic target for muscle-wasting diseases like Duchenne muscular dystrophy (DMD) (Bogdanovich et al., 2002).
Myostatin's Role in Metabolism and Diabetes Management
Myostatin-deficient mice not only have increased muscle mass but also exhibit improved insulin sensitivity and glucose uptake. The absence of myostatin results in elevated levels of AMPK, a key energy regulator, which in turn enhances insulin sensitivity. This connection between myostatin and metabolic pathways highlights its potential as a target for managing diabetes and obesity (Zhang et al., 2011).
Myostatin and Bone Health
Myostatin also plays a role in bone health, with evidence suggesting that it directly influences osteoclast differentiation. Myostatin deficiency or inhibition leads to increased bone formation and reduced inflammatory joint destruction, as observed in models of rheumatoid arthritis (RA). This finding opens up potential therapeutic avenues for treating RA and other bone-related conditions (Dankbar et al., 2015).
Myostatin in Cardiovascular Health
In the realm of cardiovascular health, myostatin has been recognized as a regulator of cardiomyocyte growth. It modulates key signaling pathways, such as Akt signaling, which influences the growth response of cardiomyocytes. Understanding myostatin's role in the heart can provide insights into therapeutic strategies for heart-related ailments (Morissette et al., 2006).
CRISPR/Cas9 and Myostatin Knockout Models
The advent of CRISPR/Cas9 technology has facilitated the creation of myostatin knockout models in various species, such as rabbits and goats. These models offer a deeper understanding of myostatin's role in muscle development and its potential implications in livestock production. However, they also raise concerns about health issues associated with myostatin knockout, necessitating further research into its safety and broader implications (Guo et al., 2016).
Propiedades
Nombre del producto |
Gageostatin A |
|---|---|
Fórmula molecular |
C52H93N7O14 |
Peso molecular |
1040.33 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



